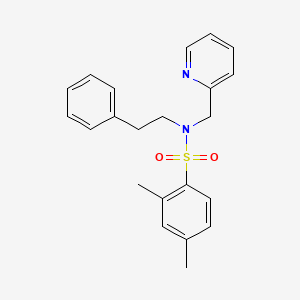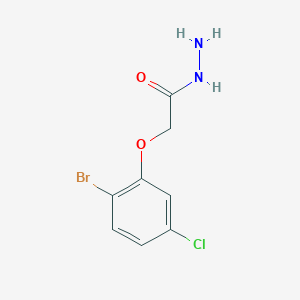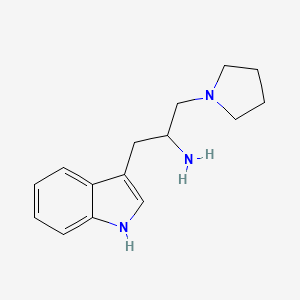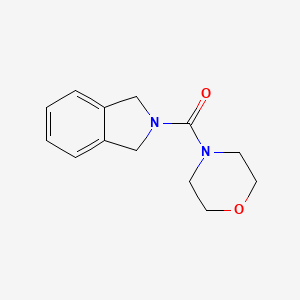
2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.
Mecanismo De Acción
The mechanism of action of compound X involves its ability to bind to specific enzymes and inhibit their activity. The sulfonamide group in compound X is known to bind to the active site of enzymes, thereby preventing their activity. In addition, the phenethyl and pyridine groups in compound X are known to interact with specific regions of enzymes, further enhancing its inhibitory activity. The ability of compound X to selectively inhibit certain enzymes makes it a promising candidate for the development of targeted therapies for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X have been extensively studied in vitro and in vivo. In vitro studies have shown that compound X can inhibit the activity of certain enzymes at nanomolar concentrations. In vivo studies have shown that compound X can reduce the progression of certain diseases in animal models. For example, compound X has been found to reduce intraocular pressure in animal models of glaucoma. It has also been found to reduce tumor growth in animal models of cancer. The ability of compound X to produce these effects at low concentrations makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound X in lab experiments include its high potency, selectivity, and purity. Compound X has been optimized for high yield and purity, making it suitable for various scientific research applications. In addition, its selectivity for certain enzymes makes it a valuable tool for studying the role of specific enzymes in disease progression. However, the limitations of using compound X in lab experiments include its high cost and limited availability. The synthesis of compound X requires expertise in synthetic organic chemistry and specialized equipment, making it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on compound X. One area of research involves the development of targeted therapies for various diseases based on the inhibitory activity of compound X. For example, the development of a topical eye drop containing compound X for the treatment of glaucoma. Another area of research involves the optimization of the synthesis method for compound X, making it more cost-effective and accessible for scientific research. Finally, the development of analogs of compound X with improved properties is an area of research with great potential for the discovery of new drugs.
Métodos De Síntesis
The synthesis of compound X involves a multi-step process that requires expertise in synthetic organic chemistry. The first step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with pyridine-2-methanol to form the intermediate compound, 2,4-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. The next step involves the reaction of this intermediate compound with phenethylamine to form the final product, 2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. The synthesis of compound X has been optimized for high yield and purity, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of certain enzymes that play a role in the progression of certain diseases. For example, compound X has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the progression of glaucoma. It has also been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the progression of certain types of cancer. In addition, compound X has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.
Propiedades
IUPAC Name |
2,4-dimethyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-18-11-12-22(19(2)16-18)27(25,26)24(17-21-10-6-7-14-23-21)15-13-20-8-4-3-5-9-20/h3-12,14,16H,13,15,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKRSOQOEYKXJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2389725.png)


![7-[(E)-but-2-enyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2389729.png)
![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)
![N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2389733.png)

![2-Mercaptobenzo[D]oxazole-6-carboxylic acid](/img/structure/B2389740.png)
![N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2389742.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)
